benzene-1,3-dicarboxylic acid;piperazine
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Overview
Description
Benzene-1,3-dicarboxylic acid;piperazine:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzene-1,3-dicarboxylic acid: can be synthesized through the oxidation of meta-xylene using potassium permanganate or nitric acid as oxidizing agents.
Piperazine: is typically produced by the hydrogenation of pyrazine or by the reaction of ethylene dichloride with ammonia.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene-1,3-dicarboxylic acid can undergo oxidation reactions to form various derivatives.
Reduction: Piperazine can be reduced to form different amine derivatives.
Substitution: Both benzene-1,3-dicarboxylic acid and piperazine can undergo substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and air in the presence of a cobalt-manganese catalyst.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Various halogenating agents, alkylating agents, and acylating agents
Major Products Formed:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Different amine derivatives.
Substitution Products: Various substituted benzene and piperazine derivatives
Scientific Research Applications
Chemistry:
Catalysis: Benzene-1,3-dicarboxylic acid;piperazine is used as a ligand in coordination chemistry and catalysis.
Polymer Science: It is used in the synthesis of polyamides and polyesters.
Biology:
Antimicrobial Agents: Piperazine derivatives have been studied for their antimicrobial properties.
Enzyme Inhibition: Benzene-1,3-dicarboxylic acid derivatives have been investigated as inhibitors of various enzymes.
Medicine:
Drug Development: Piperazine derivatives are used in the development of pharmaceuticals for the treatment of various diseases.
Antiparasitic Agents: Piperazine is used as an antiparasitic agent in veterinary medicine.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Phthalic Acid (1,2-benzenedicarboxylic acid): Similar to benzene-1,3-dicarboxylic acid but with carboxyl groups in the ortho position.
Terephthalic Acid (1,4-benzenedicarboxylic acid): Similar to benzene-1,3-dicarboxylic acid but with carboxyl groups in the para position.
Morpholine: Similar to piperazine but with one nitrogen atom replaced by an oxygen atom.
Uniqueness:
Benzene-1,3-dicarboxylic acid: The meta position of the carboxyl groups provides unique chemical properties and reactivity compared to ortho and para isomers.
Properties
CAS No. |
21686-63-5 |
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Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;piperazine |
InChI |
InChI=1S/C8H6O4.C4H10N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-6-4-3-5-1/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
InChI Key |
AANNDPUNGLYKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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